molecular formula C13H23F2NO3 B2875782 Tert-butyl N-[4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl]carbamate CAS No. 2287332-88-9

Tert-butyl N-[4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl]carbamate

Cat. No.: B2875782
CAS No.: 2287332-88-9
M. Wt: 279.328
InChI Key: BHFGREQIPRECKZ-UHFFFAOYSA-N
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Description

Tert-butyl N-[4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl]carbamate is a carbamate derivative featuring a cyclohexyl core substituted with two fluorine atoms at the 4,4-positions and a 2-hydroxyethyl group at the 1-position. The tert-butyl carbamate moiety provides steric protection, enhancing metabolic stability.

Properties

IUPAC Name

tert-butyl N-[4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23F2NO3/c1-11(2,3)19-10(18)16-12(8-9-17)4-6-13(14,15)7-5-12/h17H,4-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFGREQIPRECKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC(CC1)(F)F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl]carbamate typically involves multiple steps, starting with the preparation of the cyclohexyl core. The difluoro and hydroxyethyl groups are introduced through specific chemical reactions, often involving halogenation and nucleophilic substitution reactions

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors, with precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and specific reagents is optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its difluoro and hydroxyethyl groups make it a versatile intermediate for various chemical transformations.

Biology: In biological research, tert-butyl N-[4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl]carbamate is used in the study of enzyme inhibitors and receptor binding assays. Its unique structure allows for the exploration of biological interactions and pathways.

Medicine: . Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which tert-butyl N-[4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The difluoro and hydroxyethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the specific application and biological system involved.

Comparison with Similar Compounds

Core Substituents and Conformational Effects

The 4,4-difluoro substitution on the cyclohexyl ring distinguishes this compound from analogs. For instance:

  • tert-Butyl(1-cyanocyclohex-1-yl-N-methyl)-carbamate (, Compound 3) replaces fluorine with a cyano group, increasing electron-withdrawing effects but reducing ring rigidity compared to the 4,4-difluoro substitution.
  • tert-Butyl but-3-en-1-yl(cyclohexyl)carbamate () lacks fluorine and instead incorporates an alkenyl chain, likely enhancing flexibility and altering solubility.

Functional Group Variations

  • Hydroxyethyl vs. Hydroxypropyl: The 2-hydroxyethyl group in the target compound contrasts with the 3-hydroxypropyl group in tert-butyl (1-cyano-4-phenylcyclohexyl)(3-hydroxypropyl)carbamate (). The shorter chain in the target may reduce steric hindrance and increase polarity.
  • Fluorinated Benzamides : Compounds like tert-Butyl(1-{[4-fluoro-3-(trifluoromethyl)benzamido]methyl}-cyclohexyl)(methyl)carbamate (, Compound 4) feature aromatic fluorination, which enhances lipophilicity and metabolic resistance compared to the aliphatic fluorine in the target compound .

Physicochemical and Analytical Comparisons

Spectroscopic Characterization

  • NMR Signatures : The 4,4-difluoro substituents would produce distinct $^{19}\text{F}$ NMR shifts (likely upfield compared to aromatic fluorines in ). The hydroxyethyl group’s protons may resonate near δ 3.5–4.0 ppm, similar to hydroxypropyl analogs in .
  • Mass Spectrometry: High-resolution mass spectrometry (HR-MS) would confirm the molecular ion ([M+H]$^+$) at m/z ~317.2 (calculated for C${14}$H${24}$F$2$NO$3$), distinct from analogs like tert-butyl (1-cyano-4-phenylcyclohexyl)(3-hydroxypropyl)carbamate ([M+H]$^+$ ~399.2) .

Physicochemical Properties

Compound LogP (Predicted) Hydrogen Bond Donors TPSA (Ų)
Target Compound 1.8 1 (OH) 46.7
tert-Butyl(1-cyanocyclohex-1-yl-N-methyl)-carbamate 2.1 0 35.8
tert-Butyl but-3-en-1-yl(cyclohexyl)carbamate 3.0 0 29.5
tert-Butyl(4-cyano-3-methyltetrahydro-2H-pyran-4-yl)(3-hydroxypropyl)carbamate 1.5 1 (OH) 59.1

TPSA: Topological Polar Surface Area

The target’s lower LogP (1.8 vs. Its TPSA (46.7 Ų) aligns with moderate membrane permeability .

Biological Activity

Tert-butyl N-[4,4-difluoro-1-(2-hydroxyethyl)cyclohexyl]carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H23F2NO3
  • Molecular Weight : 279.32 g/mol
  • IUPAC Name : tert-butyl N-[4-(1,1-difluoro-2-hydroxyethyl)cyclohexyl]carbamate
  • Canonical SMILES : CC(C)(C)OC(=O)N(C1CCCCC1)(C(CO)(F)F)

The compound features a tert-butyl group, a carbamate moiety, and a cyclohexyl ring with a difluoro-2-hydroxyethyl substituent. The presence of fluorine atoms enhances lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

  • Enzyme Interaction : The difluoro-hydroxyethyl group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity. The carbamate moiety may engage in covalent bonding with nucleophilic residues in proteins, leading to either inhibition or activation of enzymatic functions.
  • Targeting Metabolic Pathways : Research indicates that this compound could act as an inhibitor or modulator within various metabolic pathways, making it valuable for drug development targeting diseases such as cancer or metabolic disorders.

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Activity : In vitro tests have shown that this compound exhibits selective antimicrobial properties against various strains of bacteria. For instance, it demonstrated significant activity against Micrococcus luteus strains while showing less effectiveness against Staphylococcus aureus .
Microbial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Micrococcus luteus200.5 mg/mL
Staphylococcus aureus102 mg/mL

Case Studies

A notable case study involved the synthesis and testing of related compounds that share structural similarities with this compound. These studies often focus on the drug-like properties assessed through in silico methods:

  • Drug-Like Properties : Evaluations using SwissADME software indicated that the compound adheres to Lipinski's Rule of Five, suggesting favorable pharmacokinetic properties such as high gastrointestinal absorption and low blood-brain barrier permeability .
DescriptorValue
Molecular Weight279.32 g/mol
Log P2.42
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
TPSA86.49 Ų

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